molecular formula C9H12N2O4S B13562431 Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate

Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate

Cat. No.: B13562431
M. Wt: 244.27 g/mol
InChI Key: WAEHSHMQYUPPKM-UHFFFAOYSA-N
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Description

Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate is a chemical compound with a pyridine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate typically involves the reaction of 2-amino-5-methanesulfonylpyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methanesulfonylpyridine-3-carboxylic acid
  • Ethyl 2-amino-5-methylpyridine-3-carboxylate
  • Ethyl 2-amino-5-chloropyridine-3-carboxylate

Uniqueness

Ethyl2-amino-5-methanesulfonylpyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate is characterized by the following structural features:

  • Amino Group : Contributes to the compound's interaction with various biological targets.
  • Methanesulfonyl Group : Enhances solubility and biological activity.
  • Carboxylate Group : Plays a role in coordination with metal ions and interaction with enzymes.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The mechanism of action for Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate involves several pathways:

  • Enzyme Interaction : The amino and methanesulfonyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes, modulating their activity.
  • Signal Transduction : The compound influences signaling pathways related to cell proliferation and apoptosis, particularly through the modulation of MAP kinases such as ERK and JNK .
  • Inflammatory Response : It exhibits anti-inflammatory properties by inhibiting TNF-α production in activated immune cells .

Antitumor Activity

Research indicates that Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate possesses significant antitumor properties. In vitro studies have shown that it inhibits the growth of various tumor cell lines, including A-549 lung cancer cells. The compound’s mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This action suggests its potential utility in treating autoimmune disorders and chronic inflammatory conditions .

Antimicrobial Activity

Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate has also been explored for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism in this area .

Study on Tumor Cell Lines

In a study examining the effects on Jurkat T cells and WEHI-231 B cells, Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate demonstrated a strong inhibitory effect on cell proliferation. Specifically, it caused significant alterations in MAP kinase expression profiles, leading to enhanced apoptosis in B cells while having a moderate effect on T cells .

In Vivo Efficacy

Another investigation assessed the compound's efficacy in vivo using mouse models. The results indicated a marked reduction in tumor growth when treated with Ethyl 2-amino-5-methanesulfonylpyridine-3-carboxylate compared to controls. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Research Findings Summary Table

Biological ActivityFindings
AntitumorInhibits growth of A-549 cells; induces apoptosis via caspase activation
Anti-inflammatorySuppresses TNF-α production; potential for treating autoimmune disorders
AntimicrobialPreliminary activity against specific bacterial strains

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

ethyl 2-amino-5-methylsulfonylpyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O4S/c1-3-15-9(12)7-4-6(16(2,13)14)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

WAEHSHMQYUPPKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)N

Origin of Product

United States

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